- Process for preparing optically active secondary alcohols having nitrogenous or oxygenic functional groups, World Intellectual Property Organization, , ,
Cas no 96503-29-6 ((2S)-1,1-dimethoxypropan-2-ol)

(2S)-1,1-dimethoxypropan-2-ol structure
Nome del prodotto:(2S)-1,1-dimethoxypropan-2-ol
Numero CAS:96503-29-6
MF:C5H12O3
MW:120.146982192993
MDL:MFCD07778452
CID:803467
PubChem ID:10975473
(2S)-1,1-dimethoxypropan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propanol,1,1-dimethoxy-, (2S)-
- (S)-2-HYDROXY-PROPIONALDEHYDE DIMETHOXYACETAL
- (2S)-1,1-Dimethoxy-2-propanol (ACI)
- 2-Propanol, 1,1-dimethoxy-, (S)- (ZCI)
- (2S)-1,1-Dimethoxypropan-2-ol
- (S)-(-)-1,1-Dimethoxy-2-propanol
- (S)-Lactaldehyde dimethyl acetal
- SCHEMBL5698961
- (2S)-2-HYDROXYPROPIONALDEHYDE DIMETHYL ACETAL
- (S)-2-HYDROXY-PROPIONALDEHYDEDIMETHOXYACETAL
- EN300-89238
- F98096
- (s)-lactoaldehyde dimethyl acetal
- (2S)-1,1-Dimethoxy-2-propanol
- (S)-1,1-dimethoxypropan-2-ol
- (S)-1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)
- 96503-29-6
- DTXSID101308363
- 2-Propanol, 1,1-dimethoxy-, (2S)-
- (2S)-1,1-dimethoxypropan-2-ol
-
- MDL: MFCD07778452
- Inchi: 1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m0/s1
- Chiave InChI: PRAYXKGWSGUXQK-BYPYZUCNSA-N
- Sorrisi: C(OC)(OC)[C@@H](O)C
Proprietà calcolate
- Massa esatta: 120.079
- Massa monoisotopica: 120.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 8
- Conta legami ruotabili: 3
- Complessità: 51.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.7A^2
- XLogP3: -0.2
Proprietà sperimentali
- Punto di infiammabilità: 50℃
- PSA: 38.69000
- LogP: -0.01390
(2S)-1,1-dimethoxypropan-2-ol Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1993C 3 / PGIII
(2S)-1,1-dimethoxypropan-2-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89238-1g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 1g |
$0.0 | 2023-09-01 | ||
eNovation Chemicals LLC | D767902-1g |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 99.0% | 1g |
$115 | 2024-06-06 | |
Enamine | EN300-89238-1.0g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 1.0g |
$0.0 | 2023-02-11 | ||
A2B Chem LLC | AI65297-100mg |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 100mg |
$16.00 | 2024-05-20 | |
A2B Chem LLC | AI65297-250mg |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 250mg |
$24.00 | 2024-05-20 | |
A2B Chem LLC | AI65297-1g |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 1g |
$56.00 | 2024-05-20 | |
A2B Chem LLC | AI65297-10g |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 10g |
$278.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-50g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 95% | 50g |
¥6221.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-100mg |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 95% | 100mg |
¥108.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-250.0g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 95% | 250.0g |
¥18533.0000 | 2024-08-02 |
(2S)-1,1-dimethoxypropan-2-ol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cinchonine , Engelhard 4759 Solvents: Acetic acid , Toluene ; 4 MPa, 293 K
Riferimento
- Heterogeneous Enantioselective Hydrogenation in a Continuous-flow Fixed-bed Reactor System: Hydrogenation of Activated Ketones and Their Binary Mixtures on Pt-Alumina-Cinchona Alkaloid CatalystsCatalysis Letters, 2012, 142(7), 889-894,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl[5-deoxy-1,2-O-(1-methylethylidene)-α-D-xylofuran… Solvents: Tetrahydrofuran
Riferimento
- Asymmetric reduction of α-keto acetals with potassium 9-O-(1,2-isopropylidene-5-deoxy-D-xylofuranosyl)-9-boratabicyclo[3.3.1]nonane. Enantioselective synthesis of α-hydroxy acetals with high optical puritiesTetrahedron: Asymmetry, 1994, 5(7), 1147-50,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Alcohol dehydrogenase
Riferimento
- Bone as a solid support for the immobilization of enzymesBiotechnology Letters, 1986, 8(9), 649-52,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Quinidine , Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K
Riferimento
- Methylethers of cinchona alkaloids in Pt-catalyzed hydrogenation of methyl benzoylformate and pyruvaldehyde dimethyl acetalJournal of Molecular Catalysis A: Chemical, 2008, 285(1-2), 84-91,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetalsJournal of the Chemical Society, 1999, (15), 2095-2100,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Quinine , Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K
Riferimento
- New Data of Nonlinear Phenomenon in the Heterogeneous Enantioselective Hydrogenation of Activated KetonesCatalysis Letters, 2008, 124(1-2), 46-51,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Carbonyl reductase
Riferimento
- Synthetic applications of the carbonyl reductases isolated from Candida parapsilosis and Rhodococcus erythropolisTetrahedron: Asymmetry, 1993, 4(7), 1683-92,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen , (9S)-9-Methoxycinchonan Catalysts: JM 94 Solvents: Acetic acid ; 60 bar, rt; 60 - 70 min, rt
Riferimento
- Process for the preparation of (S)-alcohols by enantioselective hydrogenation of prochiral ketones using platinum/alumina together with cinchonans or a cinchonan deaza analogs as chiral catalysts, European Patent Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: (T-4)-(N,N-Diethylbenzenamine)trihydroboron Solvents: Tetrahydrofuran
Riferimento
- Catalytic enantioselective reactions. Part 15. Oxazaborolidine-catalyzed asymmetric reduction of α-keto acetals with N,N-diethylaniline-borane (DEANB) complexBulletin of the Korean Chemical Society, 1999, 20(4), 397-399,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- New data to the origin of rate enhancement on the Pt-cinchona catalyzed enantioselective hydrogenation of activated ketones using continuous-flow fixed-bed reactor systemJournal of Catalysis, 2008, 260(2), 245-253,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid
Riferimento
- Production of optically active α-hydroxy acetals, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum (alumina bound) Solvents: Toluene ; 2 bar, 20 °C
Riferimento
- Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladiumJournal of Catalysis, 2012, 289, 238-248,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum Solvents: Ethanol
Riferimento
- New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalystsChemical Communications (Cambridge), 1999, (17), 1725-1726,
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Carbonyl reductase (NADPH)
Riferimento
- Combined chemoenzymic synthesis of 2-(O-6-deoxy-α-L-sorbofuranosyl)-D-glucoseTetrahedron: Asymmetry, 1993, 4(6), 1173-82,
(2S)-1,1-dimethoxypropan-2-ol Raw materials
(2S)-1,1-dimethoxypropan-2-ol Preparation Products
(2S)-1,1-dimethoxypropan-2-ol Letteratura correlata
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
96503-29-6 ((2S)-1,1-dimethoxypropan-2-ol) Prodotti correlati
- 42919-42-6(1,1-Dimethoxy-2-propanol)
- 2172490-08-1(3-amino(thiophen-3-yl)methylpentan-3-ol)
- 167834-28-8(ethyl 3-amino-3-(thiophen-3-yl)propanoate)
- 1263044-00-3(4-R-8-HYDRO-9-[BIS(TRIMETHYLSILOXY)METHYLSILYL]LIMONENE)
- 34669-51-7(Cyclopropanecarboxylic acid, 2,3-dimethyl-, (1|A,2|A,3|A)-)
- 2229496-38-0(3-amino-2-(2,6-difluoro-3-methylphenyl)propan-1-ol)
- 97749-60-5(1-(2,4-dimethyl-1H-imidazol-5-yl)ethan-1-ol)
- 2018738-71-9(3-(4-Acetamidophenyl)-2-fluoropropanoic acid)
- 2228391-75-9(2-(methylsulfanyl)phenylmethanesulfonyl fluoride)
- 2172164-40-6(2-amino-6-chlorobenzene-1-sulfonyl fluoride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96503-29-6)(2S)-1,1-dimethoxypropan-2-ol

Purezza:99%/99%/99%/99%/99%
Quantità:10.0g/25.0g/50.0g/100.0g/250.0g
Prezzo ($):223.0/447.0/715.0/1161.0/2323.0